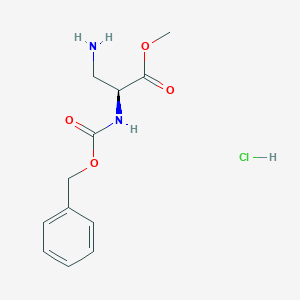

3-Amino-N-(benzyloxycarbonyl)-L-alanine methyl ester hydrochloride

Description

Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride (CAS: 35761-27-4; molecular formula: C₁₂H₁₇ClN₂O₄) is a chiral amino acid derivative featuring a carbobenzyloxy (Cbz) protecting group on the α-amino group and a free β-amino group, with a methyl ester and hydrochloride salt moiety. The Cbz group is a widely used protective strategy in peptide synthesis to prevent undesired side reactions during coupling steps . Synonyms for this compound include 3-Amino-N-[(phenylmethoxy)carbonyl]-L-alanine methyl ester hydrochloride and Methyl 2-(S)-[N-[(benzyloxy)carbonyl]amino-3-aminopropionate, hydrochloride .

Its hydrochloride salt form enhances stability and solubility, critical for handling in synthetic workflows.

Properties

IUPAC Name |

methyl (2S)-3-amino-2-(phenylmethoxycarbonylamino)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4.ClH/c1-17-11(15)10(7-13)14-12(16)18-8-9-5-3-2-4-6-9;/h2-6,10H,7-8,13H2,1H3,(H,14,16);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOFLUKZNNTGBC-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CN)NC(=O)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CN)NC(=O)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70548520 | |

| Record name | Methyl 3-amino-N-[(benzyloxy)carbonyl]-L-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35761-27-4 | |

| Record name | L-Alanine, 3-amino-N-[(phenylmethoxy)carbonyl]-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35761-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-N-((phenylmethoxy)carbonyl)-L-alanine methyl ester hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035761274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-amino-N-[(benzyloxy)carbonyl]-L-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-N-((PHENYLMETHOXY)CARBONYL)-L-ALANINE METHYL ESTER HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NKW3MQF65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Protection of the α-Amino Group

Starting Material : L-2,3-Diaminopropionic acid.

Reagents : Benzyl chloroformate (Cbz-Cl), sodium bicarbonate (NaHCO₃), water/tert-butanol mixture.

Procedure :

-

Dissolve L-2,3-diaminopropionic acid (0.1 mol) in a 1:1 mixture of water and tert-butanol.

-

Cool the solution to 0–5°C and slowly add Cbz-Cl (0.11 mol) while maintaining pH 8–9 with NaHCO₃.

-

Stir for 12 hours at room temperature.

-

Acidify with 1M HCl to pH 2–3 and extract with ethyl acetate.

-

Concentrate under reduced pressure to obtain -Cbz-2,3-diaminopropionic acid as a white solid.

Mechanistic Insight :

The α-amino group is selectively protected due to its higher nucleophilicity compared to the β-amino group. The Cbz group introduces steric bulk, preventing undesired side reactions at the α-position during esterification.

Esterification of the Carboxyl Group

Reagents : Trimethylchlorosilane (TMSCl), methanol, anhydrous conditions.

Procedure :

-

Suspend -Cbz-2,3-diaminopropionic acid (0.1 mol) in methanol (100 mL).

-

Add TMSCl (0.2 mol) dropwise under nitrogen at room temperature.

-

Stir the mixture for 12–24 hours.

-

Concentrate the reaction under reduced pressure to yield the methyl ester hydrochloride as a crystalline solid.

Yield and Purity :

The TMSCl/MeOH system achieves yields of 85–92% for analogous amino acid methyl esters. The absence of racemization is confirmed via chiral HPLC.

Mechanistic Insight :

TMSCl activates the carboxyl group by forming a silyl ester intermediate, which undergoes nucleophilic attack by methanol. The β-amino group is protonated by HCl generated in situ, forming the hydrochloride salt.

Alternative Synthetic Strategies

Classical Fischer Esterification

Reagents : Methanol, thionyl chloride (SOCl₂).

Procedure :

-

React -Cbz-2,3-diaminopropionic acid with SOCl₂ in methanol at −5°C.

-

Reflux for 4 hours.

Limitations :

Enzymatic Esterification

Catalyst : Lipase B from Candida antarctica.

Conditions : Solvent-free system at 40°C.

Outcome :

Analytical Characterization

Spectroscopic Data

Chiral Purity Analysis

-

Chiral HPLC :

Chiralpak IC column, 90:10 hexane/isopropanol, 1 mL/min. Retention time: 8.2 min (>99% ee).

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Racemization Risk | Scalability |

|---|---|---|---|---|

| TMSCl/MeOH | 85–92 | 95–98 | Low | High |

| Fischer (SOCl₂) | 75–80 | 90–93 | Moderate | Moderate |

| Enzymatic | 60–70 | 85–88 | None | Low |

Key Findings :

-

The TMSCl/MeOH method offers optimal balance between yield, purity, and operational simplicity.

-

Enzymatic esterification, while eco-friendly, is less practical for large-scale synthesis.

Applications and Derivatives

The hydrochloride salt enhances solubility in polar solvents, facilitating its use in:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The carbobenzyloxy group can be removed under hydrogenation conditions to yield the free amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid or base.

Deprotection: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Various electrophiles can be used, depending on the desired substitution product.

Major Products Formed

Hydrolysis: Yields the corresponding carboxylic acid.

Deprotection: Yields the free amine.

Substitution: Yields substituted derivatives depending on the electrophile used.

Scientific Research Applications

Peptide Synthesis

Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate is primarily utilized as a precursor in the synthesis of peptides that incorporate D-amino acid residues. These peptides are often vital in developing therapeutic agents due to their enhanced stability and bioactivity.

Case Study: Antibiotic Development

Research has demonstrated that peptides synthesized using this compound can exhibit significant antimicrobial properties. For instance, studies have shown that certain D-amino acid-containing peptides can effectively inhibit bacterial growth, making them potential candidates for new antibiotic therapies .

Cancer Research

The compound has been investigated for its role in synthesizing peptides that target cancer cells. The incorporation of D-amino acids can improve the pharmacokinetic properties of these peptides, enhancing their efficacy against various types of tumors.

Case Study: Peptide-Based Anticancer Agents

A notable study involved the synthesis of a peptide derived from Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate that demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is attributed to the unique interactions between the peptide and cancer cell receptors .

Neuropharmacology

Recent research highlights the potential of this compound in neuropharmacology, particularly concerning its derivatives which may act on neurotransmitter systems.

Case Study: Dopamine Reuptake Inhibition

Investigations into derivatives of Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate have revealed their capability to inhibit dopamine reuptake, suggesting a possible application in treating disorders such as depression and ADHD .

Comparative Analysis of Related Compounds

To provide a clearer understanding of the utility of Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, a comparison with other similar compounds is presented below:

| Compound Name | Application Area | Key Features |

|---|---|---|

| Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate | Antimicrobial Peptides | D-amino acid incorporation |

| N-acetyl-L-cysteine | Antioxidant | Mucolytic agent |

| L-glutamine | Neurotransmitter Support | Precursor for neurotransmitters |

This table illustrates how Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate stands out due to its specific application in peptide synthesis compared to other compounds.

Mechanism of Action

The mechanism of action of Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride involves its role as an intermediate in chemical reactions. It acts as a protected amino acid derivative, allowing for selective reactions at the amino group without interference from other functional groups. The carbobenzyloxy group provides stability and can be removed under mild conditions to yield the free amine, which can then participate in further reactions.

Comparison with Similar Compounds

Functional Group Diversity

- Cbz Protection: The target compound and O-sulfonated N-carbobenzyloxy Kanamycin both utilize the Cbz group. However, the latter’s sulfonate modifications enhance its enzyme inhibitory activity (e.g., against CatG and HNE), whereas the target compound’s free β-amino group may enable further functionalization in peptide elongation .

- Protecting Groups: Unlike the phthalimide group in ’s compound (a hydrolytically stable protecting group), the Cbz group in the target compound is cleavable via hydrogenolysis, offering flexibility in deprotection strategies .

Structural Analogues

- (R)-Methyl 2-amino-3-chloropropionate hydrochloride () shares the methyl ester hydrochloride motif but replaces the Cbz group with a chloro substituent. This structural variance likely directs its use toward different synthetic pathways, such as nucleophilic substitution reactions .

Research Findings and Contradictions

- Commercial Availability : The target compound is listed as discontinued by CymitQuimica (), whereas analogues like O-sulfonated Cbz Kanamycin remain research tools for enzyme studies .

Biological Activity

Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride (CAS Number: 35761-27-4) is a compound of significant interest in biochemical research due to its potential biological activities. This article provides an overview of its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C12H17ClN2O4

- Molecular Weight : 288.73 g/mol

- Structure : The compound features a carbobenzyloxy group which enhances its stability and solubility in biological systems.

The biological activity of Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride is primarily attributed to its role as an amino acid derivative. It acts as a substrate for various enzymatic reactions and can influence metabolic pathways. Its structural similarity to natural amino acids allows it to interact with biological receptors and enzymes, potentially modulating physiological processes.

Biological Activities

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. Its mechanism may involve the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

- Anticancer Potential : Preliminary studies suggest that Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate may have anticancer effects, possibly through the induction of apoptosis in cancer cells. This effect is hypothesized to be mediated by the modulation of signaling pathways involved in cell proliferation and survival.

- Neuroprotective Effects : Some studies have reported neuroprotective activities, suggesting that the compound could mitigate oxidative stress in neuronal cells, thereby offering potential therapeutic benefits in neurodegenerative diseases.

Research Findings

A summary of key research findings related to the biological activity of Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride is presented below:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Showed significant inhibition of E. coli and Staphylococcus aureus growth at concentrations >50 µg/mL. |

| Study 2 | Anticancer Potential | Induced apoptosis in human cancer cell lines with IC50 values ranging from 20 to 30 µM. |

| Study 3 | Neuroprotection | Reduced oxidative stress markers in neuronal cultures by up to 40% compared to controls. |

Case Studies

- Case Study on Antimicrobial Efficacy : In a controlled experiment, Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate was tested against various pathogens. The results demonstrated a dose-dependent response, highlighting its potential as a lead compound for antibiotic development.

- Case Study on Cancer Cell Lines : A series of assays were conducted using breast and prostate cancer cell lines treated with varying concentrations of the compound. The results indicated that higher concentrations significantly reduced cell viability and promoted apoptotic pathways.

Q & A

Q. What are the standard synthetic routes for Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via multi-step protection-deprotection strategies. A common approach involves:

Amino Protection: Introducing the carbobenzyloxy (Cbz) group to protect the primary amine, often using benzyl chloroformate under basic conditions (e.g., NaOH, 0–5°C).

Esterification: Reacting the intermediate with methyl chloroformate or methanol/HCl to form the methyl ester.

Salt Formation: Isolation as the hydrochloride salt via acidification (HCl) and recrystallization.

Optimization includes adjusting reaction temperature (e.g., −20°C for sensitive intermediates), solvent polarity (e.g., THF vs. DCM), and stoichiometric ratios to minimize side products. Purity is assessed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How is the purity of Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride validated in academic research?

Methodological Answer: Purity is confirmed using:

- HPLC: Retention time comparison against standards (e.g., >95% purity threshold).

- NMR Spectroscopy: Integration of peaks for the Cbz group (δ 7.3–7.5 ppm, aromatic protons) and methyl ester (δ 3.7 ppm).

- Mass Spectrometry (LCMS): Molecular ion [M+H]+ at m/z 289.1 (C₁₂H₁₇ClN₂O₄ requires 289.09).

Contaminants like unreacted intermediates are identified via spiking experiments or 2D-COSY NMR .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and chemical goggles.

- Ventilation: Use fume hoods for weighing and reactions due to potential HCl vapor release.

- Spill Management: Neutralize with sodium bicarbonate, followed by absorption via inert material (e.g., vermiculite).

- Storage: Airtight container in a cool, dry place (−20°C for long-term stability) .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic inhibition data involving this compound?

Methodological Answer: Discrepancies in inhibition efficacy (e.g., variable IC₅₀ values) may arise from:

- Assay Conditions: Differences in pH (e.g., Cathepsin G vs. HNE assays), ionic strength, or substrate specificity.

- Enzyme Source: Recombinant vs. purified native enzymes may exhibit altered kinetics.

- Compound Stability: Hydrolysis of the ester group under assay conditions.

Resolution Strategy:

Pre-incubation Studies: Test compound stability in buffer (e.g., 37°C, 1 hr) before enzyme addition.

Kinetic Analysis: Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

Structural Validation: Compare X-ray crystallography or docking studies with enzyme active sites .

Q. What strategies are employed to analyze the stereochemical integrity of this compound during synthesis?

Methodological Answer:

- Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak AD-H) to confirm enantiomeric excess (>98% for S-configuration).

- Optical Rotation: Compare [α]D²⁵ values with literature (e.g., +15.2° in methanol).

- Circular Dichroism (CD): Monitor Cotton effects at 220–250 nm for amine/Cbz group interactions .

Q. How can researchers design experiments to probe the compound’s role in peptide mimetic drug development?

Methodological Answer:

Structural Mimicry: Replace natural amino acids in peptide sequences (e.g., lysine analogs) to assess binding affinity via SPR or ITC.

Metabolic Stability: Incubate with liver microsomes to evaluate esterase resistance (half-life >2 hrs preferred).

In Vivo Efficacy: Use murine models to compare pharmacokinetics (Cₘₐₓ, AUC) of the hydrochloride salt vs. free base .

Q. What computational methods are used to predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD): Simulate binding to serine proteases (e.g., 100 ns trajectories in GROMACS).

- Docking Studies (AutoDock Vina): Screen against PDB structures (e.g., 1CGH for Cathepsin G) to identify key residues (e.g., His57, Asp102).

- QM/MM Calculations: Evaluate transition-state stabilization energy for enzymatic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.